Goniothalesacetate
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Overview
Description
Goniothalesacetate is a natural product found in Goniothalamus amuyon with data available.
Scientific Research Applications
Compound Identification and Synthesis
- Goniothalesacetate was identified as a new compound from the stems of Goniothalamus amuyon. This discovery involved spectral analysis to determine its structure (Lan, Chang, Yang, & Wu, 2006).
- The first stereoselective total synthesis of goniothalesacetate was achieved, which is significant for the development of bioactive styryl lactones like altholactone and gonioheptolide A (AnkiReddy, AnkiReddy, & Sabitha, 2015).
Anticancer Properties
- Goniothalamus species, from which goniothalesacetate is derived, show potential anticancer properties. These species are used in Asian traditional medicines, with their derivatives like acetogenins and styryl-lactones exhibiting cytotoxic potential (Aslam, 2016).
- Goniothalesacetate, through its parent compound goniothalamin, induces apoptosis in cancer cells, particularly highlighting its role in cell cycle arrest and redox balance disruption in breast cancer cells (Chen, Wu, Lan, Chang, Teng, & Wu, 2005).
Anti-inflammatory and Antinociceptive Effects
- Goniothalamin, related to goniothalesacetate, exhibits anti-inflammatory and antinociceptive effects, particularly in reducing paw edema and inhibiting leukocyte migration. These effects are also linked to the inhibition of gene expression of inflammatory cytokines (Vendramini-Costa, Spindola, de Mello, Antunes, Pilli, & de Carvalho, 2015).
Impact on Internal Organs
- A study on the effects of high doses of goniothalamin on internal organs in rats demonstrated no significant alterations in hematology, biochemistry, and histology, suggesting a degree of safety at certain dosage levels (Kaid, Alabsi, Alafifi, Ali-Saeed, Al-koshab, Ramanathan, & Ali, 2019).
properties
Molecular Formula |
C17H22O7 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
methyl (3R)-3-[(2S,3S,4R,5R)-3-acetyloxy-4-hydroxy-5-phenyloxolan-2-yl]-3-methoxypropanoate |
InChI |
InChI=1S/C17H22O7/c1-10(18)23-17-14(20)15(11-7-5-4-6-8-11)24-16(17)12(21-2)9-13(19)22-3/h4-8,12,14-17,20H,9H2,1-3H3/t12-,14-,15-,16+,17+/m1/s1 |
InChI Key |
LHWIBJDDRHTINZ-MNLARUNXSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]1[C@@H](CC(=O)OC)OC)C2=CC=CC=C2)O |
Canonical SMILES |
CC(=O)OC1C(C(OC1C(CC(=O)OC)OC)C2=CC=CC=C2)O |
synonyms |
goniothalesacetate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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